1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole
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Overview
Description
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. This compound is characterized by the presence of two chlorinated phenyl groups attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole typically involves the condensation of 4-chlorobenzylamine with 4-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole is unique due to its specific structural features and the presence of two chlorinated phenyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
CAS No. |
2751-83-9 |
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Molecular Formula |
C20H14Cl2N2 |
Molecular Weight |
353.2 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H14Cl2N2/c21-16-9-5-14(6-10-16)13-24-19-4-2-1-3-18(19)23-20(24)15-7-11-17(22)12-8-15/h1-12H,13H2 |
InChI Key |
JXZJOJLNOREGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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